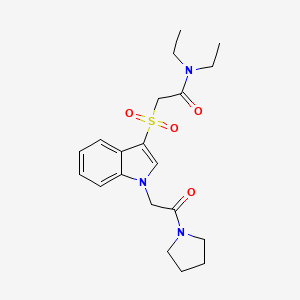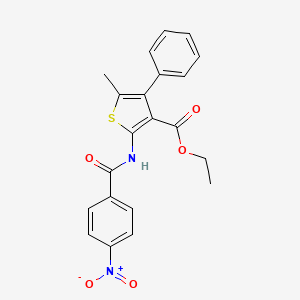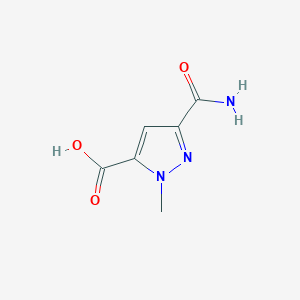
1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is an organic compound with a molecular weight of 233.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 233.16 .Scientific Research Applications
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine
Research on the synthesis of flunarizine, a drug related to 1-(2-Fluoro-2-methylpropyl)piperazine; dihydrochloride, highlights its applications in treating migraines, dizziness, and epilepsy. The study details the process of synthesizing flunarizine using iron-catalyzed methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of GBR-12909
This research discusses the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizing its production in large quantities for potential therapeutic use (Ironside et al., 2002).
Pharmacological Research
Potential Atypical Antipsychotics
A study investigated compound 1, an intermediate related to 1-(2-Fluoro-2-methylpropyl)piperazine, for its potential as an atypical antipsychotic. The research focused on optimizing its structure for enhanced potency and bioavailability (Bolós et al., 1996).
Neuroleptic-like Activity
Research on a series of benzazepine compounds related to 1-(2-Fluoro-2-methylpropyl)piperazine indicated potential neuroleptic-like activity, suggesting applications in central nervous system disorders (Hino et al., 1988).
Chemical Analysis and Stability
Analysis and Stability Studies
A study developed an HPLC assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound related to 1-(2-Fluoro-2-methylpropyl)piperazine. This method is crucial for quality control and stability studies of new CVS disorder agents (Dwivedi et al., 2003).
Antitumor Activity of Schiff Bases
A study on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity. This research highlights the potential of these compounds in cancer treatment (Ding et al., 2016).
Photochemistry in Aqueous Solutions
Research on the photochemical behavior of ciprofloxacin, a fluoroquinolone antibiotic structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, explored its transformation in water. This study provides insights into the environmental fate of such compounds (Mella, Fasani, & Albini, 2001).
Environmental and Analytical Chemistry
Oxidation by Chlorine Dioxide
A study on the oxidation of fluoroquinolones, structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, by chlorine dioxide offers valuable insights into the chemical behavior of such compounds in water treatment processes (Wang, He, & Huang, 2010).
DNA-Drug Interaction Measurements
Research using surface plasmon resonance to study the interactions between drugs and DNA could have implications for understanding how compounds like 1-(2-Fluoro-2-methylpropyl)piperazine interact with biological molecules (Bischoff et al., 1998).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFASNERHSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)






![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

